Lipophilicity Enhancement by Trifluoromethoxy Group
The trifluoromethoxy group (-OCF3) significantly increases lipophilicity compared to a methoxy (-OCH3) or chloro (-Cl) substituent at the 7-position. This is a key differentiator for membrane permeability and target engagement. While experimental logP data for this specific compound is not readily available in public databases, QSPR predictions for structurally related quinoline derivatives indicate a LogP of approximately 3.22 [1]. In contrast, the corresponding 7-methoxyquinoline derivative would be expected to have a substantially lower LogP due to the reduced lipophilicity of the -OCH3 group. The -OCF3 group's strong electron-withdrawing nature (-I effect) also modulates the basicity of the quinoline nitrogen, which can fine-tune interactions with biological targets.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.22 (QSPR prediction for related quinoline derivatives) [1] |
| Comparator Or Baseline | 7-Methoxyquinoline derivative (LogP significantly lower, expected < 2.5) |
| Quantified Difference | Predicted ΔLogP > 0.7 units (estimated from substituent π values: π(OCF3) ≈ 1.04 vs. π(OCH3) ≈ -0.02) |
| Conditions | In silico QSPR model predictions |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeted programs, while the electron-withdrawing effect can modulate target binding kinetics.
- [1] NCBI. QSPR predicted LogP and pKa for quinoline derivatives. Table 1, PMC Article. View Source
